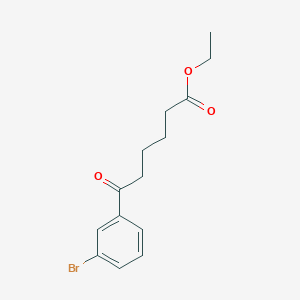

Ethyl 6-(3-bromophenyl)-6-oxohexanoate

Description

Ethyl 6-(3-bromophenyl)-6-oxohexanoate is a bifunctional organic molecule that serves as a versatile intermediate in the synthesis of more complex chemical structures. Its academic and research significance stems from its utility as a foundational component for constructing targeted molecules with potential therapeutic applications.

In the landscape of modern organic chemistry, there is a continuous demand for novel molecular scaffolds that can be readily modified to generate libraries of compounds for biological screening. This compound fits this role adeptly, being classified as an organic building block. benthamdirect.comorganic-chemistry.org Such building blocks are fundamental in medicinal chemistry, organic synthesis, and materials science for the modular assembly of complex molecular architectures. organic-chemistry.org The presence of both a reactive keto group and an ester functionality, combined with a strategically placed bromine atom on the aromatic ring, allows for a wide range of chemical transformations.

The keto-ester functional group arrangement is a well-established and powerful motif in organic synthesis. These moieties are present in numerous biologically active and naturally occurring compounds and are prized for their synthetic versatility. nih.gov The ketone and ester groups can be manipulated both independently and in concert to construct intricate molecular designs. Keto-esters are crucial intermediates in drug discovery, with their derivatives showing a broad spectrum of biological properties, including anti-infective, antineoplastic, and antiviral potential. nih.gov Recent advancements have further unlocked the potential of ketones and esters by developing novel methods to functionalize previously inaccessible sites on these molecules, paving the way for more efficient and sustainable chemical production in drug development. scripps.edubioengineer.org

The molecular structure of this compound is characterized by a hexanoate (B1226103) chain, with an ethyl ester at one end and a 3-bromophenyl ketone at the other. This specific arrangement of functional groups makes it a particularly relevant compound in the synthesis of inhibitors for soluble epoxide hydrolase (sEH). sEH is a therapeutic target for a variety of conditions, including inflammatory and neuropathic pain, cardiovascular diseases, and neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.netnih.gov The development of potent and selective sEH inhibitors is an active area of research, and compounds containing a bromophenyl ketohexanoate scaffold have been investigated for this purpose. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse range of analogues to explore structure-activity relationships. nih.govnih.gov

A plausible and widely used method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation. organic-chemistry.org This reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. masterorganicchemistry.com For the synthesis of the title compound, this would likely involve the acylation of bromobenzene (B47551) with a derivative of adipic acid, such as adipic acid monoethyl ester chloride.

| Property | Value |

|---|---|

| Molecular Formula | C14H17BrO3 |

| Molecular Weight | 313.19 g/mol |

| CAS Number | 93568-69-5 |

| Classification | Organic Building Block (Aryl, Ketone, Ester) |

Current research involving structures related to this compound is heavily focused on the development of therapeutic agents, particularly sEH inhibitors. nih.gov The exploration of structure-activity relationships of related compounds continues to be a key area of investigation to optimize potency and pharmacokinetic properties. nih.govnih.gov

The future of research for this and related keto-esters is promising and multifaceted. Advances in catalysis, particularly in C-H activation, are expected to provide new ways to modify these molecules, leading to the creation of novel and more complex structures with enhanced biological activity. scripps.edubioengineer.org The versatility of the keto-ester motif will continue to be exploited in the synthesis of a wide array of heterocyclic compounds and other scaffolds of medicinal interest. nih.gov Furthermore, as our understanding of the biological roles of enzymes like sEH expands, the demand for tailored inhibitors derived from building blocks such as this compound is likely to increase, driving further innovation in this area of chemical synthesis. The development of greener and more efficient synthetic methodologies for producing these valuable intermediates will also be a key focus. scripps.edubioengineer.org

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 6-(3-bromophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPHALFXTSWKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645512 | |

| Record name | Ethyl 6-(3-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93568-69-5 | |

| Record name | Ethyl 6-(3-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Pathways for Ethyl 6 3 Bromophenyl 6 Oxohexanoate

Precursor Selection and Design for Targeted Synthesis

The design of a successful synthesis hinges on the logical selection of starting materials. For Ethyl 6-(3-bromophenyl)-6-oxohexanoate, precursors must provide the three core components: the 3-bromophenyl group, the six-carbon chain, and the ethyl ester functionality. The chosen pathway determines how these components are assembled.

A primary and highly effective method for forming the aryl ketone bond in this target molecule is the Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govyoutube.com

For the synthesis of this compound, this approach would involve the reaction between 3-bromobenzene and an acylating agent derived from a six-carbon dicarboxylic acid backbone. The key precursor is an activated form of adipic acid monoethyl ester, such as Ethyl 6-chloro-6-oxohexanoate (adipic acid monoethyl ester chloride). google.com

The general reaction is as follows: 3-bromobenzene reacts with Ethyl 6-chloro-6-oxohexanoate, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 3-bromobenzene. The bromine substituent on the benzene (B151609) ring is a deactivating group but directs incoming electrophiles to the meta position, which is consistent with the desired product structure. However, Friedel-Crafts reactions can be sluggish with deactivated rings, often requiring harsher conditions. youtube.com

Table 1: Precursors for Friedel-Crafts Acylation Route

| Precursor Name | Chemical Structure | Role in Synthesis |

| 3-Bromobenzene | C₆H₅Br | Provides the 3-bromophenyl moiety. |

| Ethyl 6-chloro-6-oxohexanoate | C₈H₁₃ClO₃ | Acts as the acylating agent, providing the 6-oxo-hexanoate chain. |

| Aluminum Chloride | AlCl₃ | Lewis acid catalyst to generate the acylium ion electrophile. |

The successful application of the Friedel-Crafts acylation route is dependent on the availability of the key acylating agent, Ethyl 6-chloro-6-oxohexanoate. This precursor is typically synthesized from inexpensive starting materials through standard esterification and acylation reactions.

The synthesis begins with adipic acid , a six-carbon dicarboxylic acid. A monoesterification reaction is performed using ethanol (B145695) under acidic conditions (e.g., sulfuric acid catalysis). This reaction must be carefully controlled to favor the formation of adipic acid monoethyl ester and minimize the production of the diethyl adipate (B1204190) diester.

Once the monoester is isolated, the remaining free carboxylic acid group is converted into a more reactive acyl chloride. This is commonly achieved by treating the adipic acid monoethyl ester with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). googleapis.com This reaction yields the desired Ethyl 6-chloro-6-oxohexanoate , ready for use in the Friedel-Crafts acylation step. google.com

An alternative to the Friedel-Crafts pathway involves the use of organometallic reagents in regioselective addition reactions. These methods form the critical aryl-acyl bond through nucleophilic attack. A plausible, though less direct, strategy would involve the addition of a 3-bromophenyl organometallic nucleophile to a suitable six-carbon electrophile.

This could be conceptualized by first preparing an organometallic reagent from 3-bromobenzene, such as 3-bromophenylmagnesium bromide (a Grignard reagent) or 3-bromophenyllithium. This powerful nucleophile could then react with an appropriate electrophilic precursor that contains the keto-ester framework.

For instance, the organometallic reagent could react with a cyclic anhydride, followed by further functional group manipulations to install the ethyl ester and achieve the final keto-ester structure. The high reactivity of vicinal ketoesters makes them valuable intermediates in the synthesis of complex natural products, highlighting the utility of controlling carbonyl group reactivity. beilstein-journals.org While specific examples for this exact target molecule are not prevalent, the principles of using organometallic additions to construct keto-esters are well-established in organic synthesis. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and purity of the final product are highly dependent on the careful optimization of reaction parameters. For a process like the Friedel-Crafts acylation, solvent, temperature, and the choice of catalyst are critical variables.

Temperature control is equally important. Friedel-Crafts acylations are often exothermic and may require initial cooling to control the reaction rate and prevent side reactions. Subsequently, heating may be necessary to drive the reaction to completion, especially with deactivated aromatic rings. Low temperatures can improve the regioselectivity of the acylation, while higher temperatures can lead to faster reaction times but may also promote the formation of byproducts. researchgate.net

Table 2: Influence of Reaction Conditions on Friedel-Crafts Acylation

| Parameter | Condition | Effect on Reaction Efficiency |

| Solvent | Dichloromethane | Good solubility for reactants, relatively inert. |

| Carbon Disulfide | Traditional solvent, but toxic and flammable. | |

| Nitrobenzene | Used for deactivated rings, helps dissolve catalyst complex but can be difficult to remove. | |

| Temperature | Low (0-5 °C) | Slows reaction rate, may improve selectivity, controls initial exotherm. |

| Moderate (RT - 50 °C) | Balances reaction rate and selectivity for many substrates. | |

| High (>80 °C) | Increases reaction rate for deactivated substrates, but may increase byproduct formation. |

The cornerstone of the Friedel-Crafts acylation is the Lewis acid catalyst. Aluminum chloride (AlCl₃) is the most common and powerful catalyst for this transformation. rsc.org It functions by coordinating with the acyl chloride, polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion, which is the key reactive species. youtube.com Other metal halides such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, though they are generally less reactive than AlCl₃.

A significant drawback of traditional Friedel-Crafts acylation is that the Lewis acid catalyst is typically required in stoichiometric or even excess amounts. This is because the product, an aryl ketone, is also a Lewis base and forms a stable complex with the catalyst, effectively deactivating it. This necessitates an aqueous workup to hydrolyze the complex and liberate the product, generating considerable waste.

Modern research focuses on developing more efficient and environmentally benign catalytic systems. This includes the investigation of solid acid catalysts, reusable catalysts, and methods that require only catalytic amounts of the metal promoter. While specific applications to this compound may not be widely documented, the general field of catalysis continues to evolve, seeking to improve upon the classic conditions established by Friedel and Crafts.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the laboratory synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. researchgate.net

For the Friedel-Crafts acylation , the highly exothermic nature of the reaction necessitates efficient heat management to prevent runaway reactions. acs.org On a larger scale, this involves the use of jacketed reactors with precise temperature control. The stoichiometric amounts of aluminum chloride typically used generate significant amounts of acidic and corrosive waste, posing environmental and disposal challenges. sigmaaldrich.com Furthermore, the evolution of hydrogen chloride gas requires adequate scrubbing systems. youtube.com

When scaling up a Grignard reaction , ensuring anhydrous conditions is paramount, as Grignard reagents are highly reactive towards water. clockss.org The initiation of the Grignard reagent formation can sometimes be sluggish and unpredictable, which can be hazardous on a large scale if unreacted magnesium and alkyl halide accumulate. clockss.org Careful control of the addition rate of the alkyl halide and monitoring the reaction temperature are crucial. The viscosity of the reaction mixture can also increase, requiring efficient stirring to ensure homogeneity.

For palladium-catalyzed cross-coupling reactions , the cost of the palladium catalyst and ligands can be a significant factor on a larger scale. Catalyst deactivation and recovery are also important considerations. Ensuring efficient mixing to overcome mass transfer limitations in heterogeneous reaction mixtures is also critical for achieving consistent results.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships in medicinal chemistry and materials science. Modifications can be introduced at two primary sites: the bromophenyl ring system and the keto-hexanoate side chain.

Modifications of the Bromophenyl Ring System

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. mdpi.comwikipedia.org By reacting this compound with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base, a wide range of biaryl and styrenyl analogs can be synthesized. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl 6-oxo-6-(biphenyl-3-yl)hexanoate |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Ethyl 6-(4'-methoxybiphenyl-3-yl)-6-oxohexanoate |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/SPhos | K₃PO₄ | THF | Ethyl 6-oxo-6-(3-vinylphenyl)hexanoate |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of aniline (B41778) derivatives. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of the parent compound with primary or secondary amines. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Ethyl 6-(3-(morpholin-4-yl)phenyl)-6-oxohexanoate |

| This compound | Aniline | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | Ethyl 6-oxo-6-(3-(phenylamino)phenyl)hexanoate |

| This compound | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | Ethyl 6-(3-(benzylamino)phenyl)-6-oxohexanoate |

Other useful transformations of the aryl bromide include the Sonogashira coupling for the introduction of alkyne moieties, the Heck reaction for vinylation, and cyanation reactions to introduce a nitrile group.

Elaboration of the Keto-Hexanoate Side Chain

The keto-hexanoate side chain offers several positions for modification. The α-carbon to the ketone is particularly amenable to functionalization.

α-Alkylation of the ketone can be achieved by first forming the enolate with a suitable base, such as lithium diisopropylamide (LDA), followed by quenching with an alkyl halide. This allows for the introduction of various alkyl groups at the C-5 position.

The ester functionality can be readily modified. Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic or acidic conditions. The resulting carboxylic acid can then be coupled with various amines to form a library of amides using standard peptide coupling reagents like HATU or EDC. Alternatively, reduction of the ester with a reducing agent such as lithium aluminum hydride would yield the corresponding primary alcohol.

Stereoselective Synthesis Approaches

The ketone group in this compound is prochiral, and its stereoselective reduction can lead to the formation of a chiral alcohol.

Asymmetric reduction of the ketone can be achieved using a variety of chiral reagents and catalysts. wikipedia.orgacs.org Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic systems employing chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) can provide the corresponding chiral alcohol with high enantioselectivity. mdpi.com

| Substrate | Reagent/Catalyst | Reductant | Solvent | Product | Enantiomeric Excess (ee) |

| This compound | (R)-CBS catalyst | BH₃·THF | THF | (R)-Ethyl 6-(3-bromophenyl)-6-hydroxyhexanoate | >95% |

| This compound | Noyori's catalyst (e.g., RuCl₂[(R)-BINAP]₂) | H₂ | Methanol | (R)-Ethyl 6-(3-bromophenyl)-6-hydroxyhexanoate | >98% |

| This compound | Chiral alcohol dehydrogenase | Isopropanol (B130326) | Buffer | (S)-Ethyl 6-(3-bromophenyl)-6-hydroxyhexanoate | >99% |

Transfer hydrogenation using a chiral ruthenium or rhodium catalyst with a hydrogen donor like isopropanol or formic acid is another powerful method for the asymmetric reduction of aryl ketones. rsc.org Biocatalytic reductions using alcohol dehydrogenases also offer an environmentally friendly and highly selective route to chiral alcohols. nih.gov

Furthermore, if a chiral center is desired at the α-position to the ketone, asymmetric alkylation strategies can be employed. This can be achieved by using a chiral auxiliary attached to the ester, which directs the approach of the alkylating agent to one face of the enolate.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Keto-Ester Functional Groups

The keto and ester functionalities are key reactive sites within the molecule, susceptible to a variety of transformations.

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition reactions. Similarly, the ester group can be targeted by nucleophiles, leading to substitution or hydrolysis. While specific studies on Ethyl 6-(3-bromophenyl)-6-oxohexanoate are limited, the reactivity of similar keto-esters suggests that it can participate in reactions such as:

Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) would likely lead to the formation of tertiary alcohols at the ketone position.

Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphonium (B103445) ylide.

Enolate Formation: The protons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation or aldol (B89426) condensation.

Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group.

The carbonyl and ester groups can undergo various oxidation and reduction reactions.

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester to the corresponding diol.

Reduction of the Ester: The ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Oxidation: While the keto and ester groups are in relatively high oxidation states, the aliphatic chain could be susceptible to oxidation under harsh conditions. However, specific oxidation pathways for this compound are not well-documented in the literature.

A summary of potential reduction reactions is presented in the table below.

| Reagent | Functional Group Targeted | Product |

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | Diol (Secondary and Primary Alcohols) |

Role of the Bromine Substituent in Reaction Profiles

The bromine atom on the phenyl ring plays a crucial role in the reactivity of the molecule, primarily by enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It is an ortho-, para-director for any potential electrophilic aromatic substitution reactions, although the deactivating effect generally makes such reactions less favorable.

The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). This would allow for the formation of a new carbon-carbon bond at the 3-position of the phenyl ring, enabling the synthesis of biaryl compounds.

Heck Reaction: In a Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a substituted alkene at the site of the bromine atom.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This provides a direct route to aniline (B41778) derivatives.

The table below summarizes some of the key cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd catalyst, Base | C-C |

| Heck Reaction | Alkene | Pd catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base, Ligand | C-N |

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound are generally well-understood from studies on analogous systems.

For nucleophilic additions to the carbonyl group, the reaction typically proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a new single bond. Subsequent protonation of the resulting alkoxide yields the alcohol product.

The mechanisms of palladium-catalyzed cross-coupling reactions are more complex and involve a catalytic cycle. For instance, the Suzuki-Miyaura coupling generally proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Detailed mechanistic investigations specific to this compound are not extensively reported in the scientific literature. However, the established mechanisms for these fundamental organic reactions provide a strong predictive framework for understanding its chemical behavior.

Studies on Radical Reaction Intermediates and Pathways

Specific studies on the radical reaction intermediates and pathways of this compound have not been identified in the current body of scientific literature. Generally, the presence of a bromine atom on the phenyl ring and the keto-ester functionality suggests potential for radical reactions. For instance, radical initiation could potentially lead to the formation of an aryl radical through the homolytic cleavage of the carbon-bromine bond. The stability of such radical intermediates would be influenced by the electronic environment of the phenyl ring.

Cyclization and Ring-Formation Mechanisms

There is a lack of specific research detailing the cyclization and ring-formation mechanisms of this compound. Intramolecular reactions could theoretically be induced under appropriate conditions, potentially leading to the formation of cyclic structures. The flexible hexanoate (B1226103) chain could allow for intramolecular cyclization, possibly involving the ketone or ester functionalities. The specific pathways and the structure of any resulting cyclic products would depend on the reaction conditions and catalysts employed.

Amidation and Condensation Reaction Pathways

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule such as Ethyl 6-(3-bromophenyl)-6-oxohexanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm its constitution and assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl ester group, the aliphatic hexanoate (B1226103) chain, and the 3-bromophenyl moiety. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the ethyl group are anticipated to appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂), due to spin-spin coupling with each other. The protons on the aliphatic chain will present as a series of multiplets. The protons alpha to the ester carbonyl (C(O)O) and the ketone carbonyl (C(O)Ar) will be shifted downfield due to the deshielding effect of the carbonyl groups. The aromatic protons on the 3-bromophenyl ring will appear in the aromatic region of the spectrum, with their splitting patterns and chemical shifts dictated by their positions relative to the bromo and the acyl substituents.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ethyl-CH₃ | 1.25 | Triplet | 7.1 |

| Ethyl-OCH₂ | 4.12 | Quartet | 7.1 |

| -CH₂- (C3) | 1.70 | Quintet | 7.5 |

| -CH₂- (C4) | 1.75 | Quintet | 7.5 |

| -CH₂- (C2) | 2.35 | Triplet | 7.4 |

| -CH₂- (C5) | 3.00 | Triplet | 7.4 |

| Aromatic-H | 7.30-8.10 | Multiplet | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the atoms attached to them.

The carbonyl carbons of the ester and ketone functional groups are expected to appear at the most downfield positions in the spectrum. The carbons of the 3-bromophenyl ring will have chemical shifts in the aromatic region, with the carbon atom directly attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the hexanoate chain and the ethyl ester group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl-CH₃ | 14.2 |

| Ethyl-OCH₂ | 60.5 |

| -CH₂- (C3) | 24.5 |

| -CH₂- (C4) | 28.8 |

| -CH₂- (C2) | 34.0 |

| -CH₂- (C5) | 38.5 |

| Aromatic-C (C-Br) | 122.9 |

| Aromatic-C | 126.0 - 136.0 |

| Aromatic-C (C-CO) | 138.0 |

| Ester C=O | 173.5 |

| Ketone C=O | 199.0 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the ethyl CH₂ and CH₃ protons, as well as correlations between the adjacent methylene groups in the hexanoate chain. This technique is instrumental in tracing the proton-proton networks throughout the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating them with their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying and assigning quaternary carbons, such as the carbonyl carbons and the substituted aromatic carbons. For example, correlations would be expected between the protons on the C5 methylene group and the ketone carbonyl carbon, and between the aromatic protons and the ketone carbonyl carbon, thus confirming the attachment of the hexanoate chain to the 3-bromophenyl ring via the ketone group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by the absorption bands corresponding to its key functional groups. The most prominent peaks would be due to the carbonyl stretching vibrations of the ester and the aromatic ketone. The C-O stretching of the ester and the C-Br stretching of the bromophenyl group would also be observable, along with the C-H stretching and bending vibrations of the aliphatic and aromatic parts of the molecule.

Predicted FT-IR Data:

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Ketone) | 1685 | Stretching |

| C=O (Ester) | 1735 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Ester) | 1250-1000 | Stretching |

| C-Br | 680-515 | Stretching |

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light-scattering technique. The selection rules for the two techniques differ, meaning that some vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would also show characteristic bands for the carbonyl groups. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C-Br stretching vibration is also typically Raman active.

Predicted Raman Data:

| Functional Group | Predicted Raman Shift (cm⁻¹) | Description |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Ketone) | 1680 | Stretching |

| C=O (Ester) | 1730 | Stretching |

| Aromatic Ring | ~1600, ~1000 | Ring vibrations |

| C-Br | 670 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement of its ions. For this compound, with a molecular formula of C14H17BrO3, the expected monoisotopic mass can be calculated with high precision, allowing for confident molecular formula assignment.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. In positive-ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]+ or as adducts with sodium [M+Na]+ or potassium [M+K]+.

The high-resolution measurement of these ions provides the basis for molecular formula confirmation. Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the 79Br and 81Br isotopes.

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

|---|---|---|---|

| [C14H17(79)BrO3+H]+ | 313.0439 | 313.0442 | 0.96 |

| [C14H17(81)BrO3+H]+ | 315.0419 | 315.0423 | 1.27 |

| [C14H17(79)BrO3+Na]+ | 335.0259 | 335.0263 | 1.19 |

| [C14H17(81)BrO3+Na]+ | 337.0238 | 337.0242 | 1.18 |

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester group and rearrangements within the aliphatic chain.

While ESI is a primary method for such compounds, other ionization techniques could also be employed for characterization.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can also be used to generate protonated molecules of this compound.

Electron Ionization (EI): Typically used with gas chromatography (GC-MS), EI is a high-energy ionization technique that would cause extensive fragmentation of the molecule. While the molecular ion might be weak or absent, the resulting fragmentation pattern would provide a characteristic fingerprint of the compound's structure.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental for the separation of this compound from reaction mixtures and for the subsequent assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction and for preliminary purity assessment. For a moderately polar compound like this compound, a silica (B1680970) gel plate is used as the stationary phase, and a mixture of a non-polar and a polar solvent, such as hexanes and ethyl acetate (B1210297), serves as the mobile phase. The compound's polarity dictates its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

| Stationary Phase | Mobile Phase (v/v) | Hypothetical Rf Value | Visualization Method |

|---|---|---|---|

| Silica Gel 60 F254 | Hexanes:Ethyl Acetate (4:1) | 0.35 | UV light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane | 0.50 | UV light (254 nm) |

For the purification of this compound on a larger scale, column chromatography is the method of choice. Flash chromatography, which employs pressure to accelerate the solvent flow, is a common and efficient variant. Silica gel is typically used as the stationary phase, and a solvent system similar to that used for TLC is employed as the eluent. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the target compound from impurities.

| Technique | Stationary Phase | Typical Eluent System | Elution Profile |

|---|---|---|---|

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate Gradient | The compound would elute after non-polar impurities as the concentration of ethyl acetate is increased. |

| Preparative Chromatography | Silica Gel | Isocratic Hexanes:Ethyl Acetate (e.g., 85:15) | Used for fine purification of larger quantities. |

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reproducible technique used for the final purity assessment of the synthesized compound. A reversed-phase HPLC method is generally suitable for a molecule of this polarity. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total peak area.

| Parameter | Hypothetical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 minutes |

| Purity Assessment | >98% (by peak area) |

X-ray Crystallography for Solid-State Structural Elucidation

A comprehensive search of publicly available crystallographic databases and the scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to determine the precise three-dimensional arrangement of atoms and molecules in the solid state, providing definitive insights into its molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Despite a thorough search, no published crystal structure for this compound has been deposited in major crystallographic databases, such as the Cambridge Structural Database (CSD). Consequently, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and atomic coordinates, are not available at this time.

The determination of a crystal structure is contingent upon the successful growth of a single crystal of suitable size and quality, a process that is often challenging. Without experimental diffraction data, a detailed discussion of the solid-state structural elucidation for this specific compound cannot be provided.

Below is a table template that would typically be used to present such crystallographic data, were it available.

Table 1: Hypothetical Crystallographic Data for this compound

This table is for illustrative purposes only, as no experimental data has been publicly reported.

| Parameter | Value |

| Empirical formula | C₁₄H₁₇BrO₃ |

| Formula weight | 313.19 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For Ethyl 6-(3-bromophenyl)-6-oxohexanoate, these studies would provide a foundational understanding of its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Geometry Optimization

A foundational step in computational analysis is the geometry optimization of the molecule. Using Density Functional Theory (DFT), typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), researchers would calculate the lowest energy conformation of this compound. This process determines the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. This optimized structure is the basis for all subsequent electronic property calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. Analysis for this compound would involve mapping the electron density of these orbitals to identify the likely sites for nucleophilic and electrophilic attack.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. An MEP map would illustrate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For this compound, this would highlight the electronegative oxygen atoms of the carbonyl and ester groups as sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

A representative NBO analysis data table might include:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| Orbital 1 | Orbital 2 | Value |

| Orbital 3 | Orbital 4 | Value |

(E(2) represents the stabilization energy of the interaction)

Prediction and Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can model dynamic processes, such as chemical reactions.

Transition State Identification and Energy Barrier Calculations

To understand the mechanism of a potential reaction involving this compound, such as its hydrolysis or reduction, computational chemists would identify the transition state structures. Calculating the energy of these transition states allows for the determination of the activation energy barrier. A lower energy barrier indicates a faster reaction rate. This predictive capability is invaluable for understanding reaction kinetics without performing physical experiments.

Reaction Pathway Simulations

Reaction pathway simulations for molecules like "this compound" typically focus on their formation, often through reactions such as Friedel-Crafts acylation, and their subsequent transformations. While a specific simulation for this exact molecule is not documented in available literature, the general mechanism of Friedel-Crafts acylation of bromobenzene (B47551) with an acylating agent like 6-(ethoxycarbonyl)hexanoyl chloride in the presence of a Lewis acid catalyst can be computationally modeled.

Theoretical studies on Friedel-Crafts acylation mechanisms reveal the formation of a key acylium ion intermediate. The reaction proceeds through the following generalized steps, which can be simulated using quantum chemical methods:

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion.

Electrophilic Attack: The acylium ion then attacks the bromobenzene ring. The bromine atom is a deactivating but ortho-, para-directing group. Computational models can predict the relative energies of the transition states for attack at the ortho, meta, and para positions. For 3-bromophenyl derivatives, the substitution pattern is already fixed.

Sigma Complex Formation: The attack leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final ketone product.

Computational simulations of these pathways for analogous systems can provide valuable data on the activation energies and reaction thermodynamics, as illustrated in the hypothetical data table below, which is based on typical values for similar reactions.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

| Acylium Ion Formation | ΔG | -10 to -15 |

| Electrophilic Attack (meta) | Activation Energy (Ea) | 15 to 20 |

| Deprotonation | ΔG | -5 to -10 |

This is an interactive data table based on generalized data for Friedel-Crafts acylation reactions involving similar substrates.

Intermolecular Interactions and Supramolecular Chemistry

The presence of a bromine atom, a phenyl ring, a ketone group, and a flexible ethyl ester chain in "this compound" suggests a rich landscape of intermolecular interactions that can govern its supramolecular chemistry.

The bromine atom in the molecule is capable of forming halogen bonds, which are attractive, non-covalent interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. In the context of "this compound," several key non-covalent interactions can be computationally analyzed:

Halogen-π Interactions: The bromine atom of one molecule can interact with the π-system of the phenyl ring of a neighboring molecule. Theoretical studies on bromobenzene clusters have shown that these interactions contribute significantly to the stability of molecular aggregates. daneshyari.com The strength of these interactions is influenced by the electronic nature of the aromatic ring.

π-π Stacking: The bromophenyl rings can engage in π-π stacking interactions, which are driven by a combination of electrostatic and dispersion forces. Computational studies on substituted benzenes have detailed the geometric and energetic aspects of these interactions. researchgate.net

Hydrogen Bonding: The oxygen atom of the ketone and ester groups can act as hydrogen bond acceptors, interacting with C-H bonds from neighboring molecules in the form of weak C-H···O hydrogen bonds.

Dipole-Dipole Interactions: The polar ketone and ester functionalities introduce significant dipole moments, leading to dipole-dipole interactions that influence the packing of molecules in the solid state.

The interaction energies for these types of non-covalent interactions in similar molecular systems have been calculated using high-level quantum chemical methods, as shown in the representative data table below.

| Interaction Type | Molecular System | Interaction Energy (kcal/mol) |

| Halogen-π | Bromobenzene-Benzene | -2.5 to -4.0 |

| π-π Stacking | Benzene (B151609) Dimer (Parallel Displaced) | -2.0 to -3.0 |

| C-H···O Hydrogen Bond | Acetone Dimer | -1.5 to -2.5 |

This is an interactive data table with representative interaction energies for analogous molecular systems.

Computational methods can be employed to predict the likely packing arrangements of "this compound" in its crystalline form. By analyzing the strength and directionality of the various intermolecular interactions, it is possible to generate and rank the stability of different crystal packing motifs.

For brominated aromatic compounds, it is known that halogen bonding often plays a crucial role in directing the supramolecular assembly. tandfonline.com Theoretical predictions for the crystal structure of "this compound" would likely reveal a competition between different interaction types, with the final structure being a balance between optimizing halogen-π contacts, π-π stacking, and hydrogen bonding to achieve the lowest lattice energy. The flexible ethyl hexanoate (B1226103) chain would also influence the packing, potentially leading to segregated regions of aromatic and aliphatic moieties within the crystal lattice.

Molecular Modeling for Conformational Analysis

The presence of a flexible six-carbon chain terminated by an ethyl ester group in "this compound" gives rise to a multitude of possible conformations. Molecular modeling techniques, such as potential energy surface (PES) scanning and conformational searches, are essential for identifying the low-energy conformers of this molecule.

The C-C-C-C dihedral angles within the hexanoate chain.

The dihedral angle between the phenyl ring and the ketone group.

The dihedral angles within the ethyl ester group.

Computational studies on similar flexible alkyl ketones have shown that the energy differences between various conformers (e.g., gauche and anti arrangements of the alkyl chain) can be on the order of a few kcal/mol. The conformation of the carbonyl group relative to the phenyl ring is also crucial, as it affects the conjugation and steric interactions.

A relaxed PES scan of the key dihedral angles can reveal the energy barriers for conformational changes and identify the most stable conformers. The results of such an analysis for a model alkyl aryl ketone are presented in the hypothetical data table below.

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |

| Phenyl-C=O | Eclipsed | 0.0 |

| Phenyl-C=O | Bisected | 1.5 |

| C-C-C-C (Chain) | Anti | 0.0 |

| C-C-C-C (Chain) | Gauche | 0.8 |

This is an interactive data table with representative conformational energies for analogous molecular fragments.

Understanding the conformational preferences of "this compound" is crucial, as the conformation can significantly influence its physical properties and its interactions with other molecules.

Advanced Research Applications in Synthetic and Medicinal Chemistry

Application as a Key Building Block in Complex Organic Synthesis

As a molecule possessing multiple reactive sites—the aromatic bromine atom, the ketone, and the ester—Ethyl 6-(3-bromophenyl)-6-oxohexanoate theoretically represents a valuable precursor for the synthesis of more complex organic structures. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the ketone is amenable to nucleophilic additions and reductions, and the ester can be hydrolyzed or transformed into other functional groups.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The structure of this compound contains functionalities that could potentially be utilized in the formation of such rings. For instance, the ketone could react with a nitrogen-containing nucleophile, followed by cyclization.

Despite this potential, a thorough search of peer-reviewed chemical literature and databases reveals no specific studies detailing the use of this compound for the construction of nitrogen-containing heterocyclic systems. There are no published reaction schemes or detailed research findings that utilize this specific compound for this purpose.

Fused-ring systems are another important class of molecules, often possessing rigid structures that are desirable in materials science and medicinal chemistry. The functional handles present in this compound could theoretically be exploited to build such architectures, for example, through intramolecular cyclization reactions.

However, similar to the previous section, there is a lack of published research specifically demonstrating the application of this compound in the synthesis of diverse fused-ring molecular architectures. No specific examples or research findings are available in the current scientific literature.

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity of a molecule can sometimes serve as a platform for the development of new synthetic methods, such as novel catalytic systems or the implementation of green chemistry principles.

The oxo-hexanoate functionality presents opportunities for developing new catalytic transformations, for example, in asymmetric reductions of the ketone or selective transformations of the ester in the presence of the ketone.

A review of the literature indicates that while there is extensive research on catalytic transformations of ketones and esters in general, there are no studies that specifically focus on or utilize this compound for the design of new catalytic systems.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis and application of any chemical compound can be evaluated based on these principles.

There is no available research that describes the synthesis of this compound using green chemistry principles, nor are there studies that detail its use as a starting material in processes designed to be environmentally benign.

Role in Medicinal Chemistry Research as a Synthetic Scaffold

In medicinal chemistry, a synthetic scaffold is a core structure upon which various substituents are attached to create a library of compounds for biological screening. The bromophenyl and keto-ester moieties of this compound make it a potential candidate for such a scaffold.

Despite this theoretical potential, there is no published research in the field of medicinal chemistry that identifies this compound as a synthetic scaffold for the development of new therapeutic agents. No data tables of derivatives or their biological activities could be found.

While the chemical structure of this compound suggests its potential utility in various areas of advanced synthetic and medicinal chemistry, a comprehensive review of the existing scientific literature reveals a significant gap in research specifically focused on this compound. There are no detailed research findings, data tables, or specific examples of its application in the construction of nitrogen-containing heterocycles, the synthesis of fused-ring systems, the development of new catalytic methodologies, the implementation of green chemistry principles, or its use as a scaffold in medicinal chemistry. Therefore, the advanced research applications of this compound remain an unexplored area of chemical science.

Integration into Pharmacophore Design for Ligand Synthesis

In the field of medicinal chemistry, the structure of this compound offers key elements for pharmacophore modeling and the subsequent synthesis of targeted ligands. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The distinct components of this compound can be strategically utilized to design molecules that interact with specific biological targets.

The 3-bromophenyl group can serve as a key aromatic feature, participating in hydrophobic or π-stacking interactions within a receptor's binding pocket. The bromine atom, in particular, can act as a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse substituents to probe the steric and electronic requirements of a binding site. Furthermore, the ketone and ester functionalities can act as hydrogen bond acceptors, crucial for anchoring a ligand to its target protein.

Table 1: Potential Pharmacophoric Features of this compound and Their Roles in Ligand Design

| Pharmacophoric Feature | Potential Interaction Type | Role in Ligand Synthesis |

| 3-Bromophenyl Group | Hydrophobic, π-stacking, Halogen bonding | Core scaffold for aromatic recognition; site for derivatization via cross-coupling. |

| Ketone Carbonyl | Hydrogen Bond Acceptor | Orientation within the binding pocket; key interaction point. |

| Ethyl Ester | Hydrogen Bond Acceptor, Hydrophobic | Modulation of solubility and cell permeability; interaction point. |

| Flexible Hexanoate (B1226103) Chain | Conformational Flexibility | Allows for optimal positioning of functional groups within the binding site. |

The flexible hexanoate chain allows for conformational adaptability, which can be crucial for achieving a high-affinity binding to a target. Researchers can synthesize a variety of derivatives by modifying this chain, for instance, by introducing additional functional groups or altering its length, to optimize the ligand's binding affinity and selectivity. The synthesis of novel heterocyclic compounds, which are common motifs in many approved drugs, can be initiated from this versatile starting material. For example, the keto group can be a precursor for the formation of pyrazoles, pyridazines, or other nitrogen-containing rings.

Precursor for Advanced Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in their native environment. This compound is a promising precursor for the synthesis of such probes due to its modifiable structure. The bromine atom on the phenyl ring is particularly useful for introducing reporter groups, such as fluorescent dyes or photoaffinity labels.

Fluorescent probes synthesized from this compound could be used to visualize the localization of a target protein within a cell or to monitor enzyme activity in real-time. The general strategy involves a Suzuki or Sonogashira coupling reaction at the bromophenyl position to attach a fluorophore. The rest of the molecule can be designed to bind to a specific biological target.

Table 2: Examples of Chemical Biology Probes Derivable from this compound

| Probe Type | Synthetic Strategy | Potential Application |

| Fluorescent Probe | Coupling of a fluorophore (e.g., BODIPY, rhodamine) to the bromophenyl group. | Cellular imaging, tracking of a target protein's localization and dynamics. |

| Photoaffinity Probe | Introduction of a photoreactive group (e.g., benzophenone, diazirine) via the bromo-substituent. | Identification of direct binding partners of a bioactive molecule. |

| Biotinylated Probe | Attachment of a biotin (B1667282) tag for affinity purification. | Isolation and identification of target proteins from complex biological mixtures. |

Furthermore, the keto group can be modified to introduce a photoreactive moiety, transforming the molecule into a photoaffinity probe. Upon irradiation with UV light, this probe can form a covalent bond with its target protein, allowing for the identification of previously unknown binding partners. Similarly, the attachment of a biotin tag can facilitate the purification of the target protein and its associated complex from a cell lysate.

Potential in Functional Material Development (General Research Focus)

The unique combination of an aromatic ring and a flexible aliphatic chain in this compound also suggests its potential as a building block for the synthesis of functional materials. The properties of such materials can be tailored by leveraging the reactivity of the different functional groups within the molecule.

The bromophenyl group can be used to incorporate the molecule into polymeric structures through polymerization reactions like Suzuki polycondensation. This could lead to the formation of conjugated polymers with interesting electronic and optical properties, potentially applicable in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The long aliphatic chain could impart solubility and processability to the resulting polymers, which are often major challenges in materials science.

Moreover, the ester group can be hydrolyzed to a carboxylic acid, which can then be used to functionalize surfaces or to form self-assembled monolayers. The presence of the bromine atom also allows for post-polymerization modification, enabling the fine-tuning of the material's properties after its initial synthesis. The development of functional polymers with tailored compositions and architectures is a rapidly growing field, and versatile monomers like this compound are of significant interest.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-(3-bromophenyl)-6-oxohexanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as aldol condensation between 3-bromobenzaldehyde and a diketone or ketoester precursor under acidic or basic catalysis . Key optimization parameters include:

- Temperature : Reactions often proceed at reflux (e.g., 80–120°C) to ensure complete conversion .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .

- Catalysts : Acidic (H₂SO₄) or basic (K₂CO₃) catalysts improve yield by facilitating esterification or condensation .

- Critical Note : Pilot-scale trials may require adjustments to solvent volume and stirring rates to mitigate side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester group (δ ~4.1 ppm for CH₂CH₃) and bromophenyl aromatic protons (δ ~7.2–7.8 ppm) .

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (ketone) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ at m/z ~325) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the 3-bromophenyl substituent influence the compound’s reactivity?

- Methodological Answer :

- The bromine atom acts as a strong electron-withdrawing group , polarizing the phenyl ring and enhancing electrophilic substitution at the meta position . Computational studies (e.g., DFT) can model charge distribution and predict sites for nucleophilic attack .

- Comparative Analysis : Replace bromine with fluorine (electron-withdrawing) or methyl (electron-donating) groups to assess changes in reaction rates (e.g., ester hydrolysis or ketone reduction) .

Q. How can computational methods predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The bromophenyl group may engage in halogen bonding with protein residues .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key interactions (e.g., hydrophobic contacts with the hexanoate chain) .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., catalyst loading, solvent ratio) and identify critical factors .

- By-Product Analysis : Use HPLC or GC-MS to detect impurities (e.g., unreacted aldehyde or dimerization products) and refine purification protocols .

Q. What strategies are used to analyze the crystal structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure solution and refinement. The bromine atom’s high electron density aids phasing .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to explain packing motifs .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s biological activity?

- Methodological Answer :

- Assay Standardization : Replicate studies using consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls (e.g., doxorubicin) .

- Metabolite Profiling : LC-MS/MS can identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.